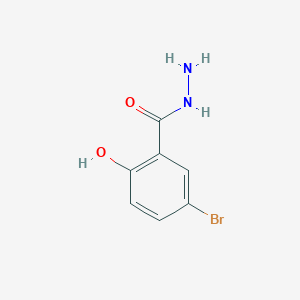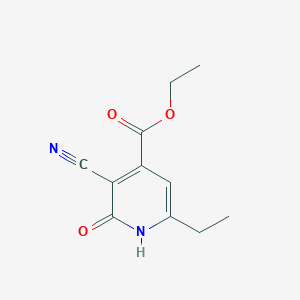
5-Bromo-2-hydroxybenzohydrazide
Overview
Description
5-Bromo-2-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is a white solid that is stable under normal conditions but can react under high temperatures or in the presence of strong oxidizing agents . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-hydroxybenzohydrazide are cathepsin E and elastase in human neutrophils . These enzymes play crucial roles in the immune response, with cathepsin E involved in antigen processing and presentation, and elastase in the degradation of extracellular matrix proteins .
Mode of Action
This compound interacts with its targets through the formation of a hydrogen bond with a solvating ethanol molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving cathepsin E and elastase. By modulating the activity of these enzymes, the compound can influence immune response pathways, particularly those related to inflammation and tissue remodeling .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of cathepsin E and elastase activity. By inhibiting these enzymes, the compound can potentially alter immune responses, reduce inflammation, and affect tissue remodeling processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stable at room temperature but may undergo unstable reactions at high temperatures or when in contact with strong oxidizing agents . Additionally, its solubility and therefore bioavailability can be influenced by the polarity of the solvent, with better solubility observed in non-polar solvents .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 5-Bromo-2-hydroxybenzohydrazide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Preparation Methods
The synthesis of 5-Bromo-2-hydroxybenzohydrazide can be achieved through several routes. One common method involves the reaction of 2-hydroxybenzohydrazide with bromine in an alkaline medium . The reaction conditions typically include:
Reagents: 2-hydroxybenzohydrazide, bromine
Solvent: Alkaline medium (e.g., sodium hydroxide solution)
Temperature: Room temperature to slightly elevated temperatures
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include sodium hydroxide, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-Bromo-2-hydroxybenzohydrazide has several applications in scientific research:
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:
5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide: This compound has a similar structure but includes an additional hydroxybenzylidene group.
N’-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: This derivative includes a fluorine atom, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-2-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKWQFLVYMVLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325383 | |
| Record name | 5-bromo-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-10-4 | |
| Record name | 39635-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)



![2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)








